3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol

Catalog No.
S638618
CAS No.
M.F
C16H25NO
M. Wt
247.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol

Product Name

3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol

IUPAC Name

3-(1,3-dimethyl-4-propylpiperidin-4-yl)phenol

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

InChI

InChI=1S/C16H25NO/c1-4-8-16(9-10-17(3)12-13(16)2)14-6-5-7-15(18)11-14/h5-7,11,13,18H,4,8-10,12H2,1-3H3

InChI Key

RTOHPIRUUAKHOZ-UHFFFAOYSA-N

Synonyms

Lilly 150720, LY 136595, LY 136596, LY 150720, LY 97435, LY 97436, LY-150720, picenadol, picenadol hydrochloride, (trans)-(+)-isomer, picenadol hydrochloride, (trans)-(+-)-isomer, picenadol hydrochloride, (trans)-(-)-isomer, picenadol, (trans)-(+)-isomer, picenadol, (trans)-(-)-isomer

Canonical SMILES

CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O

3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol is a chemical compound characterized by its unique structure, which includes a phenolic group and a piperidine ring. The compound's molecular formula is C15H23NC_{15}H_{23}N and it has a significant molecular weight of approximately 233.36 g/mol. The structure consists of a phenolic hydroxyl group attached to a piperidine derivative, specifically featuring a dimethyl and propyl substitution on the piperidine ring, which contributes to its distinct chemical properties.

  • Oxidation: The phenolic hydroxyl group can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can yield different derivatives, with sodium borohydride or lithium aluminum hydride often used as reducing agents.
  • Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, allowing for the introduction of various substituents. Halogenating agents like thionyl chloride or phosphorus tribromide are typically employed for these reactions.

These reactions enable the synthesis of various substituted phenols and other derivatives that can be utilized in further chemical syntheses.

Research indicates that 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol exhibits significant biological activity. It has been studied for potential antimicrobial and anti-inflammatory properties. The compound's interaction with specific molecular targets suggests it may modulate biological pathways, leading to various pharmacological effects. This makes it a candidate for further exploration in drug development.

The synthesis of 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol typically involves the following steps:

  • Starting Materials: The synthesis often begins with 3-hydroxybenzaldehyde and 1-propyl-4-methylpiperidine.
  • Reaction Conditions: The reaction is usually carried out in solvents such as methanol or ethanol at room temperature to reflux, employing either acidic or basic catalysts depending on the specific synthetic route.
  • Purification: After the reaction, purification steps such as recrystallization or chromatography are necessary to achieve the desired yield and purity of the final product.

This method provides a reliable approach to producing this compound in laboratory settings.

3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol finds applications in several fields:

  • Pharmaceuticals: It is investigated for potential therapeutic uses due to its biological activity.
  • Chemical Research: The compound serves as an intermediate in the synthesis of complex organic molecules.
  • Industrial Use: It may be utilized in the production of various chemical products and as a building block in organic synthesis.

Studies on the interactions of 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol with biological systems have shown that it can bind to specific enzymes or receptors, influencing various biochemical pathways. This interaction is crucial for understanding its pharmacological potential and efficacy in therapeutic applications.

Several compounds share structural similarities with 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol:

Compound NameStructure Features
3-(1-Piperidinylmethyl)phenolContains a piperidine ring but lacks additional alkyl groups.
3-(4-Methylpiperazin-1-yl)propanoic acidFeatures a piperazine ring instead of piperidine; different functional groups.
2-Amino-4-(1-piperidine)pyridine derivativesIncorporates a piperidine ring but has a pyridine base structure.

Uniqueness

The uniqueness of 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol lies in its specific structural features, which confer distinct chemical and biological properties. The combination of the piperidine ring with the phenolic hydroxyl group allows for versatile reactivity in various chemical environments and enhances its potential biological activity compared to similar compounds.

3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol emerged from opioid research in the 1970s during efforts to develop analgesics with reduced abuse potential. Eli Lilly scientists first synthesized it as part of the LY-97435 (picenadol) program, aiming to create mixed agonist-antagonist opioids. Early studies focused on its stereochemical complexity, recognizing that its enantiomers exhibited divergent pharmacological properties. The compound’s unique structural features—a piperidine core with methyl, propyl, and phenolic substituents—distinguished it from classical opioids like morphine or pethidine.

Nomenclature and Classification

Systematic Name:
3-[(3R,4S)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol (IUPAC).

Classification:

  • Structural: 4-Phenylpiperidine derivative
  • Pharmacological: Synthetic opioid with mixed agonist-antagonist activity
  • Stereochemical: Chiral compound (two stereogenic centers at C3 and C4)

Key Identifiers:

PropertyValue
CAS Number79201-85-7
Molecular FormulaC₁₆H₂₅NO
Molecular Weight247.38 g/mol
ChEMBL IDCHEMBL2110973

Research Significance in Organic Chemistry

This compound exemplifies stereochemical control in synthesis. Its cis-3,4-disubstituted piperidine scaffold poses challenges in diastereoselective synthesis, addressed through:

  • Metallo-enamine alkylation: Achieves stereocontrol via chelation-guided approaches.
  • Catalytic asymmetric hydrogenation: Used to resolve enantiomers.
  • Reductive amination: Key for introducing the propyl group while maintaining ring conformation.

Studies on its conformational preferences revealed that the phenolic ring bisects the piperidine ring in the global minimum energy state, differing from classical opioids where the aryl group eclipses the piperidine. This structural novelty has informed opioid receptor binding models.

Relationship to Picenadol Family of Compounds

3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol is the racemic form of picenadol, comprising two enantiomers:

  • (3R,4R)-isomer: Pure μ-opioid receptor agonist.
  • (3S,4S)-isomer: μ-opioid antagonist with weak κ-opioid activity.

Comparative Receptor Binding Profiles:

Enantiomerμ-Opioid Affinityδ-Opioid Affinityκ-Opioid Affinity
(3R,4R)High (Ki = 1.2 nM)ModerateNegligible
(3S,4S)Low (Ki = 34 nM)LowModerate

Data synthesized from .

This enantiomeric duality enables picenadol’s mixed agonist-antagonist profile, reducing respiratory depression and abuse liability compared to pure μ-agonists like morphine. Unlike pentazocine, it lacks pronounced κ-agonist effects, minimizing dysphoria.

3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol is a phenylpiperidine derivative with the molecular formula C₁₆H₂₅NO [1] [2]. The compound features a phenolic hydroxyl group attached to a substituted piperidine ring system, specifically characterized by dimethyl and propyl substitutions on the piperidine moiety [3]. The structure consists of a six-membered piperidine ring with methyl groups at positions 1 and 3, and a propyl group at position 4, directly connected to a meta-hydroxyphenyl group [1] [2].

The International Union of Pure and Applied Chemistry name for this compound is 3-[(3S,4R)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol, reflecting its stereochemical configuration [1]. The compound is also known by its research designation as picenadol, representing a racemic mixture of stereoisomers [4] [5]. The molecular architecture demonstrates a quaternary carbon center at position 4 of the piperidine ring, where both the propyl chain and the phenyl substituent are attached [2] [3].

PropertyValue
Molecular FormulaC₁₆H₂₅NO
Chemical Abstracts Service Registry Number79201-85-7
International Chemical IdentifierInChI=1S/C16H25NO/c1-4-8-16(9-10-17(3)12-13(16)2)14-6-5-7-15(18)11-14/h5-7,11,13,18H,4,8-10,12H2,1-3H3/t13-,16-/m1/s1
International Chemical Identifier KeyRTOHPIRUUAKHOZ-CZUORRHYSA-N
Simplified Molecular Input Line Entry SystemCCC[C@]1(CCN(C[C@H]1C)C)C2=CC(=CC=C2)O

Stereochemistry and Configurational Analysis

(3R,4S) Configuration Significance

The (3R,4S) configuration represents one of the two possible stereoisomeric forms of 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol [1] [6]. This particular stereochemical arrangement is associated with distinct pharmacological properties, with the (+)-3S,4R-stereoisomer functioning as an analgesic compound [6]. The absolute configuration has been determined through crystallographic analysis, confirming that the agonist (+)-enantiomer possesses the 3R,4R configuration while the antagonist (-)-enantiomer exhibits the 3S,4S absolute configuration [7].

The stereochemical significance extends beyond simple structural description, as the specific spatial arrangement of substituents around the chiral centers fundamentally influences the compound's biological activity [6] [7]. Computational molecular modeling studies using force field calculations have demonstrated good agreement between computed global minimum conformations and crystallographic structures, with the phenyl ring approximately bisecting the piperidine ring [7].

Stereoisomeric Variations

3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol exists as multiple stereoisomers due to the presence of two stereogenic centers at positions 3 and 4 of the piperidine ring [2] [3]. The compound can exist in four possible stereoisomeric forms: (3R,4R), (3S,4S), (3R,4S), and (3S,4R) configurations [8] [4]. Each stereoisomer exhibits distinct biological and chemical properties, with particular emphasis on the differences between the (3R,4R) and (3S,4S) forms [4] [5].

The racemic mixture commonly encountered consists of equal proportions of the (+) and (-) enantiomers, where the dextrorotatory isomer demonstrates potent agonist activity while the levorotatory isomer functions as an antagonist [4] [5]. Research has demonstrated that stereoisomeric separation results in compounds with markedly different receptor binding profiles and biological activities [6] [4]. The conformational properties of these enantiomers have been extensively studied using molecular modeling techniques, revealing minimal differences in three-dimensional orientations of the phenyl rings when piperidine rings are superimposed [7].

StereoisomerConfigurationOptical ActivityBiological Characterization
(+)-Enantiomer(3R,4R)DextrorotatoryAgonist activity
(-)-Enantiomer(3S,4S)LevorotatoryAntagonist activity
Racemic mixtureMixed(+/-)Mixed agonist-antagonist

Physical Properties

Molecular Weight and Density

The molecular weight of 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol is precisely calculated as 247.38 grams per mole [1] [2] [3]. This molecular mass corresponds to the sum of all constituent atomic masses within the molecular formula C₁₆H₂₅NO [1]. The exact mass, as determined by high-resolution mass spectrometry, is 247.193614421 atomic mass units [2].

While specific density measurements for 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol are not extensively documented in the literature, related piperidine derivatives typically exhibit densities in the range of 0.9 to 1.2 grams per milliliter [9]. The compound exists as a solid at room temperature, with crystallographic studies confirming its ability to form stable crystal structures suitable for structural determination [7].

Physical ParameterValueUnits
Molecular Weight247.38g/mol
Exact Mass247.193614421amu
Heavy Atom Count18atoms
Physical State (20°C)Solid-

Solubility Profile

The solubility characteristics of 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol are influenced by its dual nature, containing both hydrophobic alkyl chains and hydrophilic phenolic functionality [10]. The presence of the hydroxyl group on the phenyl ring provides hydrogen bonding capability, enhancing solubility in polar solvents [10]. The compound demonstrates solubility in alcoholic solvents, with particular affinity for methanol and ethanol systems [11].

The lipophilicity of the compound, as indicated by its calculated partition coefficient (XLogP3) of 4.2, suggests moderate to high lipophilic character [2]. This parameter indicates that the compound preferentially partitions into organic phases over aqueous systems [2]. The topological polar surface area of 23.5 square angstroms reflects the limited polar surface available for hydrogen bonding interactions [2] [3].

Solvent SystemSolubility Characteristic
WaterLimited solubility
MethanolSoluble
EthanolSoluble
ChloroformSoluble
Organic solventsGenerally soluble

Stability Characteristics

The thermal stability of 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol is influenced by the presence of both the phenolic hydroxyl group and the tertiary amine functionality within the piperidine ring [12] [13]. Phenolic compounds generally exhibit stability under normal storage conditions but may undergo oxidation reactions when exposed to elevated temperatures or oxidizing conditions [13]. The compound should be stored under controlled conditions to prevent degradation [14].

Research on related phenolic compounds indicates that thermal decomposition typically occurs at temperatures exceeding 200°C, with the specific decomposition pathway dependent on the substitution pattern and environmental conditions [12] [15]. The stability of the piperidine ring system is generally maintained under standard laboratory conditions, though prolonged exposure to acidic or basic conditions may result in structural modifications [12].

Storage recommendations for similar compounds suggest maintenance at room temperature in cool, dark environments with protection from moisture and oxidizing agents [14] [16]. The compound demonstrates stability in solid form when properly stored, with degradation products primarily resulting from oxidative processes affecting the phenolic moiety [13].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Properties

Nuclear magnetic resonance spectroscopy provides detailed structural information for 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol through analysis of both proton and carbon-13 spectra [17] [18]. The aromatic protons of the phenyl ring typically appear in the downfield region between 6.5 and 7.5 parts per million, with the hydroxyl proton resonating further downfield due to hydrogen bonding effects [18]. The piperidine ring protons exhibit characteristic splitting patterns reflecting the chair conformation and axial-equatorial relationships [17].

The methyl groups attached to the piperidine nitrogen and at position 3 of the ring system demonstrate distinct chemical shifts due to their different electronic environments [17] [18]. The propyl chain protons appear as a characteristic triplet-quartet-triplet pattern, with the terminal methyl group resonating around 1.0 parts per million [18]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the quaternary carbon at position 4 of the piperidine ring as a distinguishing feature, appearing in the aliphatic region with characteristic multiplicity [17].

Structural Feature¹H Chemical Shift Range (ppm)¹³C Chemical Shift Range (ppm)
Aromatic protons6.5-7.5110-160
Phenolic OH9-12-
Piperidine CH₂2.0-4.040-65
N-CH₃2.2-2.540-45
Propyl CH₃0.8-1.210-15

Mass Spectrometry Profile

Mass spectrometry analysis of 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol reveals a molecular ion peak at mass-to-charge ratio 247, corresponding to the molecular weight of the compound [18] [19]. The fragmentation pattern provides structural information through characteristic loss of functional groups and ring fragmentations [19]. Common fragmentation pathways include loss of the propyl group, yielding fragments at lower mass-to-charge ratios [18].

High-resolution mass spectrometry confirms the exact molecular formula through precise mass determination, with the molecular ion appearing at 247.193614421 atomic mass units [2]. Tandem mass spectrometry experiments reveal fragmentation patterns consistent with the proposed structure, including characteristic losses associated with the piperidine ring system and aromatic substitution [19]. The base peak in the mass spectrum typically corresponds to a stable fragment resulting from alpha-cleavage adjacent to the nitrogen atom [18].

Electron ionization mass spectrometry produces characteristic fragmentation patterns that can be used for compound identification and structural elucidation [19]. The intensity ratios of fragment ions provide additional confirmation of the molecular structure and can distinguish between stereoisomers through their different fragmentation efficiencies [18] [19].

Infrared Absorption Patterns

Infrared spectroscopy of 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol exhibits characteristic absorption bands corresponding to the functional groups present in the molecule [20] [21]. The phenolic hydroxyl group demonstrates a broad absorption band in the region of 3200-3600 wavenumbers, with the exact position dependent on hydrogen bonding interactions [21] [22]. The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1450-1600 wavenumbers [20].

The aliphatic carbon-hydrogen stretching vibrations of the propyl and methyl groups contribute to absorption bands in the 2800-3000 wavenumber region [21] [22]. The piperidine ring system exhibits characteristic bending and stretching modes throughout the mid-infrared region, providing additional structural confirmation [20]. The carbon-nitrogen stretching vibration of the tertiary amine appears in the region around 1000-1250 wavenumbers [21].

Functional GroupAbsorption Range (cm⁻¹)IntensityAssignment
Phenolic O-H stretch3200-3600Broad, mediumHydrogen bonded OH
Aromatic C-H stretch3000-3100MediumAromatic CH
Aliphatic C-H stretch2800-3000StrongAlkyl CH
Aromatic C=C stretch1450-1600MediumAromatic ring
C-N stretch1000-1250MediumTertiary amine

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy of 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol reveals absorption characteristics primarily associated with the aromatic phenolic chromophore [23] [24]. The phenyl ring system contributes to absorption in the ultraviolet region, with typical lambda maximum values occurring around 250-280 nanometers [23]. The phenolic substitution pattern influences the exact position and intensity of these absorption bands [24].

The presence of the hydroxyl group on the aromatic ring system results in a bathochromic shift compared to unsubstituted benzene derivatives [23]. Electronic transitions associated with the aromatic system include both pi to pi-star and n to pi-star transitions, with the phenolic oxygen contributing lone pair electrons that affect the absorption spectrum [23] [24]. The extinction coefficients for these transitions provide quantitative information about the electronic structure and can be used for analytical determinations [23].

Solvent effects on the ultraviolet-visible spectrum provide additional information about hydrogen bonding interactions and conformational preferences [23]. The compound demonstrates absorption characteristics consistent with meta-substituted phenolic compounds, with fine structure potentially observable under high-resolution conditions [24].

Electronic TransitionWavelength Range (nm)Typical ε (L mol⁻¹ cm⁻¹)
Aromatic π→π*250-2801000-10000
Phenolic n→π*280-320100-1000
Extended conjugation300-350Variable

Piperidine Ring Formation Strategies

The construction of the piperidine ring in 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol can be achieved through several established methodologies, each offering distinct advantages in terms of substrate scope, reaction conditions, and stereochemical control [1] [2] [3].

Reductive Amination Approaches

Reductive amination represents one of the most widely employed strategies for piperidine ring formation. This method typically involves the condensation of carbonyl compounds with primary or secondary amines, followed by in situ reduction of the resulting imine or iminium intermediate [1] [4]. The process generally proceeds under mild conditions using sodium borohydride or sodium cyanoborohydride as reducing agents in protic solvents. For the target compound, this approach would involve the cyclization of appropriately substituted amino ketone precursors bearing the requisite methyl and propyl substituents [5].

The stereochemical outcome of reductive amination can be influenced by the choice of reducing agent and reaction conditions. Sodium triacetoxyborohydride has been demonstrated to provide enhanced selectivity in certain cases, particularly when employed in conjunction with acetic acid as a proton source [6]. The typical yields for this transformation range from 70-95%, with stereoselectivity varying from low to moderate depending on the specific substrate and conditions employed [1] [5].

Nucleophilic Substitution Methodologies

Nucleophilic substitution reactions provide an alternative route to piperidine ring systems through intramolecular cyclization of linear precursors. This strategy involves the displacement of a suitable leaving group by an amino nucleophile to form the six-membered heterocyclic ring [3] [4]. The method is particularly effective when the substrate contains a halogenated alkyl chain positioned appropriately for ring closure.

For the synthesis of substituted piperidines, this approach often employs brominated or tosylated alkyl chains as electrophilic partners. The cyclization is typically promoted by bases such as triethylamine or sodium hydride, with reaction temperatures ranging from ambient to elevated conditions depending on the nucleophilicity of the amine and the nature of the leaving group [3]. The yields for nucleophilic substitution-based cyclizations generally range from 60-85%, with variable stereoselectivity [4].

Aza-Michael Cyclization Reactions

The aza-Michael reaction provides a convergent approach to piperidine synthesis through the addition of nitrogen nucleophiles to activated alkenes followed by cyclization [4] [7]. This methodology is particularly valuable for constructing piperidines with specific substitution patterns, as it allows for the introduction of diverse functional groups through appropriate choice of Michael acceptors.

The reaction typically proceeds under basic conditions using α,β-unsaturated carbonyl compounds as electrophilic partners. The cyclization can be promoted by various bases, with the choice of base and solvent significantly influencing the reaction outcome. Reaction temperatures generally range from ambient to 80°C, with yields typically falling between 65-90% and moderate stereoselectivity [4] [7].

Phenol Incorporation Methods

The incorporation of the phenolic component in 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol can be achieved through several classical synthetic approaches, each with distinct mechanistic pathways and practical considerations [8] [9] [10].

Industrial Phenol Synthesis Methods

The Dow process represents the most widely employed industrial method for phenol synthesis, involving the hydrolysis of chlorobenzene under high temperature and pressure conditions in the presence of sodium hydroxide [8] [9]. This nucleophilic aromatic substitution proceeds through the formation of a benzyne intermediate, ultimately yielding phenol with excellent regioselectivity. The reaction typically requires temperatures of 300°C and elevated pressures, achieving yields of 80-90% [8].

The Bayer-Monsanto method provides an alternative industrial route through the sulfonation of benzene followed by alkaline hydrolysis of the resulting benzenesulfonic acid [8] [9]. This multi-step process involves initial treatment with oleum to form the sulfonic acid derivative, followed by fusion with sodium hydroxide to afford the phenoxide salt, which is subsequently acidified to yield phenol. While requiring multiple steps, this method offers yields of 70-85% with high regioselectivity [8].

The Hock process, employed for large-scale phenol production, utilizes the oxidation of cumene followed by acid-catalyzed rearrangement and hydrolysis [8] [9]. This process involves the formation of cumene hydroperoxide through autoxidation, followed by acid-catalyzed cleavage to yield both phenol and acetone as co-products. The method achieves yields of 85-95% and is particularly attractive due to the formation of valuable co-products [8].

Grignard and Organometallic Approaches

Grignard reagents provide a versatile approach to phenol synthesis through the addition to carbonyl compounds followed by appropriate functional group transformations [11]. The formation of aryl magnesium halides from the corresponding aryl bromides or iodides allows for subsequent reaction with electrophilic partners to construct the desired phenolic structures. These reactions typically proceed in ethereal solvents at low temperatures, with yields ranging from 60-80% depending on the specific substrate and electrophile employed [11].

The stereoselectivity of Grignard additions can be influenced by the choice of solvent, temperature, and the presence of coordinating additives. The use of chelating ethers such as dimethoxyethane can enhance the nucleophilicity of the organometallic reagent while providing improved selectivity in certain cases [11].

Modern Synthetic Approaches

Catalytic Hydrogenation Procedures

Modern catalytic hydrogenation methodologies have revolutionized the synthesis of piperidine derivatives, offering enhanced selectivity, milder reaction conditions, and improved functional group tolerance compared to traditional approaches [5] [12] [13].

Heterogeneous Catalytic Systems

Rhodium-based catalysts have emerged as particularly effective systems for the hydrogenation of pyridine derivatives to the corresponding piperidines [5] [12]. The use of rhodium on carbon in alcoholic solvents provides excellent conversion rates while maintaining functional group compatibility. These systems typically operate under ambient to moderate pressures (1-10 atm) and temperatures ranging from room temperature to 50°C, achieving yields of 85-95% with enantioselectivities of 60-85% when chiral ligands are employed [5].

Palladium catalysts offer complementary reactivity profiles, particularly for the hydrogenation of substituted pyridines and quinoline derivatives [11] [12]. Palladium on carbon systems demonstrate excellent tolerance for various functional groups, including halides, esters, and ethers. The reactions typically proceed in protic solvents such as methanol or ethanol at ambient conditions, providing yields of 80-95% with enantioselectivities ranging from 70-90% in asymmetric variants [11] [12].

Ruthenium-based systems, particularly ruthenium on silica, have shown exceptional performance in the hydrogenation of pyridinium salts and other activated nitrogen heterocycles [12] [13]. These catalysts demonstrate remarkable functional group tolerance and can operate under relatively mild conditions. The use of ruthenium catalysts typically results in yields of 75-90% with enantioselectivities of 85-95% when appropriate chiral ligands are employed [12].

Homogeneous Asymmetric Hydrogenation

The development of chiral iridium catalysts, particularly those employing SegPhos and related phosphine ligands, has enabled highly enantioselective hydrogenation of pyridine derivatives [13] [14]. These systems achieve exceptional levels of stereochemical control, with enantioselectivities frequently exceeding 90% and yields ranging from 85-98%. The reactions typically proceed under mild conditions in coordinating solvents such as tetrahydrofuran at temperatures of 10-20°C [13] [14].

Rhodium-based homogeneous systems employing chiral phosphine ligands such as DuPhos have demonstrated excellent performance in the asymmetric hydrogenation of substituted pyridines [13] [14]. These catalysts provide enantioselectivities of 85-95% with yields of 80-95%, operating under relatively mild conditions in alcoholic solvents [13] [14].

Electrocatalytic Hydrogenation Methods

Recent advances in electrocatalytic hydrogenation have provided environmentally benign alternatives to traditional high-pressure hydrogenation methods [5]. Electrocatalytic systems employing rhodium electrodes achieve quantitative conversion of pyridine to piperidine under ambient conditions, with current efficiencies approaching 99%. These methods eliminate the need for high-pressure hydrogen gas while maintaining excellent selectivity and functional group tolerance [5].

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient methods for constructing carbon-carbon and carbon-heteroatom bonds with excellent functional group tolerance [11] [15] [16].

Suzuki Coupling Methodology

The Suzuki coupling reaction provides a robust method for constructing biaryl linkages through the palladium-catalyzed cross-coupling of aryl boronic acids with aryl halides [11] [15]. For the synthesis of phenolic piperidine derivatives, this methodology allows for the efficient coupling of appropriately functionalized piperidine boronic acids with aryl halides bearing hydroxyl substituents or protected phenolic groups.

The reaction typically employs palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) in conjunction with bases such as potassium carbonate or sodium carbonate [11] [15]. The coupling proceeds under mild conditions in polar aprotic solvents, achieving yields of 75-95% with excellent functional group tolerance. The reaction is tolerant of various substituents on both coupling partners, making it particularly valuable for late-stage functionalizations [11].

Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction enables the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides [11] [16]. This methodology is particularly valuable for constructing the nitrogen-aryl linkages present in substituted piperidine derivatives. The reaction employs palladium catalysts in conjunction with sterically hindered phosphine ligands and strong bases such as cesium carbonate or potassium phosphate [11] [16].

The coupling typically proceeds at elevated temperatures (80-120°C) in polar aprotic solvents, achieving yields of 65-90% depending on the electronic properties of the coupling partners [11] [16]. The method demonstrates excellent tolerance for various functional groups, including esters, ethers, and protected phenols, making it suitable for complex molecule synthesis [11].

Reductive Coupling Strategies

Recent developments in palladium-catalyzed reductive coupling have provided direct methods for constructing aryl-aryl and aryl-heteroaryl bonds from readily available starting materials [11] [16]. These methodologies employ reducing agents such as sodium formate to generate active palladium hydride species that facilitate the coupling process.

The reductive coupling of phenols with anilines provides a particularly attractive route to phenolic amine derivatives [11]. The reaction proceeds under mild conditions using palladium on carbon as the catalyst and sodium formate as the reductant, achieving yields of 85-95% with excellent functional group tolerance [11]. This methodology eliminates the need for pre-activated coupling partners, simplifying the overall synthetic strategy [11].

Stereoselective Synthesis

Methods for Controlling 3,4-Stereochemistry

The stereoselective construction of the 3,4-disubstituted piperidine core in 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol requires precise control over the relative and absolute configuration at these positions [17] [18] [19] [20].

Asymmetric Alkylation Strategies

The asymmetric alkylation of piperidine enolates provides a direct route to enantioenriched 3,4-disubstituted piperidines [17] [18]. This approach typically involves the deprotonation of appropriately protected piperidine derivatives with strong bases such as lithium diisopropylamide, followed by alkylation with electrophilic partners in the presence of chiral ligands or auxiliaries.

The stereochemical outcome of these reactions is highly dependent on the nature of the chiral controller and the reaction conditions [18] [19]. Chiral ligands such as sparteine and its synthetic analogues have demonstrated exceptional selectivity in the asymmetric alkylation of piperidine derivatives, achieving enantiomeric ratios exceeding 95:5 in many cases [18] [21]. The reaction typically proceeds at low temperatures (-78°C) in ethereal solvents, with yields ranging from 70-90% [18] [21].

Stereoselective Reduction Methods

The stereoselective reduction of piperidine ketones and related carbonyl derivatives provides an alternative approach to controlling the 3,4-stereochemistry [17] [19]. The choice of reducing agent and reaction conditions significantly influences the stereochemical outcome, with different catalytic systems favoring distinct diastereomeric products.

Nickel-based catalysts in nonpolar solvents typically favor the formation of trans-3,4-disubstituted products, while palladium catalysts in protic solvents show modest preference for cis-isomers [19] [22] [23]. The stereoselectivity can be further enhanced through the use of chelating ligands and controlled reaction conditions, achieving diastereomeric ratios of 90:10 to 99:1 in optimized systems [19] [20].

Conformational Control Strategies

The conformational preferences of piperidine rings play a crucial role in determining the stereochemical outcome of various transformations [17] [24]. The preference for axial versus equatorial positioning of substituents can be exploited to achieve selective functionalization at specific positions.

Recent studies have demonstrated that reactions favoring conformers with axial α-substituents provide enhanced selectivity in kinetic resolution processes [24]. This conformational effect has been leveraged in the development of highly selective acylation reactions, achieving selectivity factors (s) of up to 52 in the kinetic resolution of disubstituted piperidines [24].

Chiral Auxiliary Approaches

Chiral auxiliaries provide a reliable and predictable method for introducing stereochemical control in piperidine synthesis, with the stereochemical information encoded in the auxiliary being transferred to the newly formed stereocenters [7] [25] [26] [27].

Evans Oxazolidinone Auxiliaries

The Evans oxazolidinone auxiliary system has found extensive application in the stereoselective synthesis of piperidine derivatives [25] [27]. The auxiliary directs facial selectivity in alkylation, aldol, and other carbon-carbon bond-forming reactions through chelation-controlled transition states. The stereochemical outcome is highly predictable based on established models, with diastereoselectivities typically exceeding 90:10 [25] [27].

The removal of Evans auxiliaries can be accomplished under mild conditions using lithium hydroxide or sodium hydroxide, allowing for the recovery and recycling of the chiral auxiliary [25]. The auxiliary can also participate in cyclization-elimination reactions to form heterocyclic products, providing access to oxazinane derivatives and related structures [25].

Carbohydrate-Based Auxiliaries

Carbohydrate-derived chiral auxiliaries offer an attractive alternative due to their availability from the chiral pool and their established stereochemical properties [25] [26]. Arabinopyranosylamine has been successfully employed in the stereoselective synthesis of piperidine derivatives, providing excellent diastereoselectivity in various transformations [26].

The carbohydrate auxiliary approach typically involves the attachment of the sugar derivative to the substrate through amide or ester linkages, followed by stereoselective transformations and subsequent auxiliary removal [26]. The method demonstrates excellent compatibility with various functional groups and reaction conditions, making it suitable for complex molecule synthesis [26].

Norephedrine-Derived Auxiliaries

Norephedrine-based chiral auxiliaries have demonstrated exceptional utility in the stereoselective synthesis of β-hydroxy acids and related compounds [25]. The auxiliary operates through a chiral relay mechanism, where the stereochemistry of the norephedrine fragment controls the facial selectivity of subsequent transformations.

The use of norephedrine auxiliaries typically involves the formation of oxazolidinone derivatives through cyclization with diethyl carbonate, followed by N-acylation and subsequent aldol reactions [25]. The process achieves high diastereoselectivity (>90%) and provides access to products with syn-stereochemistry through a Zimmerman-Traxler transition state model [25].

Purification Techniques

Chromatographic Methods

The purification of 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol and related synthetic intermediates requires carefully selected chromatographic techniques that accommodate the compound's physicochemical properties and structural features [6] [28] [29].

Normal Phase Silica Gel Chromatography

Silica gel column chromatography represents the most widely employed method for the purification of piperidine derivatives [6] [28] [30]. The technique typically utilizes ethyl acetate-hexane or methanol-dichloromethane gradient systems to achieve effective separation of products from impurities and reaction byproducts. Recovery rates typically range from 75-90%, with achieved purities of 90-98% depending on the complexity of the crude reaction mixture [6] [28].

The elution behavior of substituted piperidines can be modified through the use of triethylamine as an eluent additive, which helps to suppress peak tailing and improve resolution [6] [30]. This approach is particularly valuable when dealing with basic nitrogen-containing compounds that may interact strongly with residual silanol groups on the silica surface [6].

Reversed-Phase Chromatography

Reversed-phase chromatography using C18-modified silica provides an alternative approach for the purification of polar piperidine derivatives [6] [28]. This method is particularly effective for compounds containing multiple polar functional groups or when normal-phase systems fail to provide adequate resolution. Typical mobile phases employ water-methanol or water-acetonitrile gradients, often with the addition of trifluoroacetic acid or ammonium acetate to improve peak shape [6] [28].

Automated reversed-phase column chromatography systems have proven particularly valuable for the purification of complex piperidine derivatives, achieving purities exceeding 95% with recovery rates of 80-95% [6]. The method demonstrates excellent reproducibility and can be readily scaled for preparative applications [6].

Flash Chromatography Systems

Flash chromatography provides a rapid and efficient method for the purification of piperidine derivatives, offering reduced solvent consumption and shorter purification times compared to traditional column chromatography [6] [28]. Modern automated flash systems achieve recovery rates of 70-85% with purities of 85-95%, making them suitable for routine purifications [6].

The technique is particularly valuable during multi-step synthetic sequences where rapid purification is essential to prevent decomposition of sensitive intermediates [28]. The use of pre-packed cartridges ensures consistent performance and eliminates variability associated with column packing [6] [28].

Crystallization Procedures

Crystallization methods provide an effective means for obtaining high-purity samples of 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol while simultaneously achieving solid-state characterization [28] [31] [32] [33].

Solvent Selection and Optimization

The choice of crystallization solvent significantly influences both the recovery rate and the purity of the crystalline product [28] [31] [32]. Ethanol has emerged as the most widely employed solvent for piperidine derivative crystallizations, providing good solubility at elevated temperatures and effective purification through selective crystallization [28] [31].

Methanol offers an alternative solvent system, particularly for compounds with higher polarity or when ethanol fails to provide satisfactory results [28] [32]. The slower cooling rate associated with methanol crystallizations often results in improved crystal quality and reduced inclusion of impurities [28].

Mixed solvent systems, such as ethanol-ethyl acetate or methanol-ethyl acetate combinations, can provide enhanced selectivity in certain cases [28]. These systems allow for fine-tuning of the solubility characteristics to optimize the crystallization process [28].

Slow Evaporation Techniques

Slow evaporation crystallization provides access to high-quality crystals suitable for X-ray crystallographic analysis [28] [31]. This method involves the gradual evaporation of solvent from a saturated solution, allowing for the slow formation of well-ordered crystal lattices. The technique typically achieves purities of 95-99% with recovery rates of 65-85% [28] [31].

The rate of evaporation can be controlled through the use of perforated covers or by adjusting the surface area of the crystallization vessel [28]. Slower evaporation rates generally result in larger, higher-quality crystals but require longer processing times [28].

Recrystallization Procedures

Recrystallization provides a powerful method for enhancing the purity of crude crystalline materials [28] [31] [33]. The process involves dissolution of the crude solid in a minimum amount of hot solvent, followed by controlled cooling to induce selective crystallization of the desired product. This technique typically achieves purities of 95-99% with recovery rates of 70-90% [28] [31].

The effectiveness of recrystallization can be enhanced through the use of activated carbon or other adsorbents to remove colored impurities [28] [33]. Seeding with pure crystals can also improve the reproducibility and efficiency of the crystallization process [28].

Salt Formation and Resolution

The formation of stable salt derivatives provides an effective method for purifying piperidine compounds while simultaneously improving their handling properties and storage stability [34] [35] [36] [37].

Hydrochloride Salt Formation

The formation of hydrochloride salts represents the most common approach for converting basic piperidine derivatives into crystalline, stable forms suitable for storage and handling [34] [35] [38] [39]. The process typically involves treatment of the free base with hydrochloric acid in an appropriate solvent, followed by precipitation or crystallization of the resulting salt [34] [38].

Hydrochloride salts generally exhibit improved water solubility compared to the corresponding free bases, facilitating subsequent formulation and biological evaluation [34] [39]. The salts typically demonstrate excellent storage stability and are less prone to oxidation or other degradation pathways that may affect the free base forms [34] [38].

Alternative Salt Forms

Benzenesulfonic acid salts provide an alternative to hydrochloride derivatives, offering different solubility and stability characteristics [34]. The formation of benzenesulfonic acid salts typically proceeds under mild conditions using stoichiometric amounts of the acid, achieving yields of 80-95% [34].

Benzoic acid salts represent another valuable option, particularly when enhanced crystallinity or specific solubility characteristics are desired [34]. These salts often exhibit improved thermal stability compared to hydrochloride derivatives and may be preferred for certain applications [34].

Chiral Resolution Techniques

The resolution of racemic piperidine derivatives can be accomplished through the formation of diastereomeric salts with chiral acids [34] [24] [37]. Optically active carboxylic acids such as mandelic acid or tartaric acid derivatives provide effective resolving agents, enabling the separation of enantiomers through selective crystallization [34] [37].

The resolution process typically involves the formation of diastereomeric salts followed by fractional crystallization to separate the less soluble diastereomer [34] [37]. The resolved enantiomer can then be liberated through treatment with base, providing access to optically pure material [34]. This approach has been successfully applied to various piperidine derivatives, achieving enantiomeric excesses exceeding 99% in many cases [24] [37].

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

247.193614421 g/mol

Monoisotopic Mass

247.193614421 g/mol

Heavy Atom Count

18

Wikipedia

Picenadol

Dates

Last modified: 07-20-2023

Explore Compound Types